molecular formula C20H32N2O4.2C12H27O3P.Tc B1147126 TECHNETIUM FURIFOSMIN CAS No. 144029-16-3

TECHNETIUM FURIFOSMIN

Número de catálogo: B1147126
Número CAS: 144029-16-3
Peso molecular: 964.021
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Technetium Furifosmin is a lipophilic cationic complex of technetium-99m, a radionuclide widely used in diagnostic nuclear medicine due to its ideal imaging properties, including a 6-hour half-life and 140 keV gamma emission . This agent is recognized as a substrate for P-glycoprotein (Pgp), the membrane transporter that is a key mechanism of multidrug resistance (MDR) in tumors . Its primary research value lies in functional imaging of multidrug resistance; in vitro studies demonstrate significantly lower accumulation in resistant tumor cell lines (e.g., MatB/AdrR) compared to wild-type lines, an effect that can be reversed with Pgp-modulating drugs like PSC833 . This makes this compound a potential tool for non-invasively identifying tumors with MDR phenotypes and for screening chemosensitizing drugs . Furthermore, this compound has been investigated as an agent for myocardial perfusion imaging. It is rapidly taken up by myocardial tissue and exhibits slow washout, suitable for scintigraphic imaging to delineate regions of ischemia and infarction . The uptake mechanism in cells like cardiomyocytes is believed to be a metabolism-dependent process involving potential-driven diffusion of the lipophilic cation across the sarcolemmal and mitochondrial membranes, rather than via specific cation channels . It is officially classified under the ATC code V09GA05 as a diagnostic radiopharmaceutical for the cardiovascular system . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Propiedades

Número CAS

144029-16-3

Fórmula molecular

C20H32N2O4.2C12H27O3P.Tc

Peso molecular

964.021

Sinónimos

TECHNETIUM FURIFOSMIN

Origen del producto

United States

Radiochemical Synthesis and Characterization

Technetium-99m Source and Decay Characteristics for Tracer Design

Technetium-99m (⁹⁹ᵐTc) is the most widely used radioisotope in nuclear medicine due to its nearly ideal characteristics for diagnostic imaging. nih.gov It is a metastable nuclear isomer of technetium-99, produced from the decay of its parent isotope, molybdenum-99 (⁹⁹Mo). unm.edu This parent-daughter relationship allows for the convenient on-site production of ⁹⁹ᵐTc using a ⁹⁹Mo/⁹⁹ᵐTc generator. unm.edu

The decay of ⁹⁹ᵐTc to its ground state, technetium-99 (⁹⁹Tc), occurs via isomeric transition with a physical half-life of 6.01 hours. unm.edu This half-life is sufficiently long to allow for the synthesis of the radiopharmaceutical, its administration, and subsequent imaging procedures, yet short enough to minimize the radiation dose to the patient. nih.gov

The primary emission of ⁹⁹ᵐTc is a gamma photon with an energy of 140.5 keV. unm.edu This energy is optimal for detection by gamma cameras, providing excellent image resolution with minimal patient radiation exposure due to the absence of high-energy beta emissions. nih.gov The decay of ⁹⁹ᵐTc results in the formation of technetium-99, which has a very long half-life (213,000 years) and emits low-energy beta particles, posing a negligible additional radiation burden. unm.edu

Table 1: Decay Characteristics of Technetium-99m

PropertyValue
Half-life6.01 hours
Decay ModeIsomeric Transition
Primary Photon Energy140.5 keV
Particulate EmissionLow-energy internal conversion and Auger electrons

Ligand Design and Coordination Chemistry of Technetium Furifosmin

The chemical properties of technetium allow it to exist in multiple oxidation states, from -1 to +7, enabling a diverse coordination chemistry. wikipedia.org The design of the ligand system in this compound is crucial for the stability and biological behavior of the final complex.

Phosphine (B1218219) Ligand Structure and its Influence on Technetium Complexation

This compound, also known as ⁹⁹ᵐTc Q12, is a cationic complex featuring a technetium(III) metal center. acs.org The coordination sphere of the technetium ion is completed by two monodentate phosphine ligands, specifically tris(3-methoxypropyl)phosphine (TMPP). acs.org

Technetium Oxidation States and Core Structures in Furifosmin Complexes

The technetium atom in the furifosmin complex exists in the +3 oxidation state. acs.org This is achieved by the reduction of the initially obtained pertechnetate (B1241340) (TcO₄⁻), where technetium is in the +7 oxidation state. The coordination environment provided by the ligand set stabilizes the Tc(III) center. The core structure of this compound consists of the technetium(III) ion coordinated to a tetradentate Schiff base ligand and the two axial TMPP ligands. acs.org This forms a stable, six-coordinate octahedral complex.

Synthesis Pathways and Radiolabeling Methodologies

The preparation of this compound for clinical use is typically performed on-site in a radiopharmacy using a "kit" formulation. This ensures a sterile and efficient radiolabeling process.

"Kit" Preparation and Reconstitution Processes for Radiosynthesis

Radiopharmaceutical kits for technetium-based agents are typically supplied as sterile, non-pyrogenic, lyophilized powders in a vial. researchgate.net The kit for preparing this compound contains the necessary ligands (the Schiff base precursor and the phosphine ligand) and a reducing agent, most commonly a stannous salt such as stannous chloride. researchgate.net

The radiosynthesis is a straightforward process:

Sterile, pyrogen-free sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution is eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator.

A specific volume and activity of the pertechnetate solution is added to the kit vial.

The contents of the vial are gently mixed to ensure complete dissolution of the lyophilized powder.

During a brief incubation period at room temperature, the stannous ions reduce the technetium from the +7 oxidation state in pertechnetate to the +3 state.

The reduced technetium then complexes with the Schiff base and phosphine ligands present in the kit to form the stable this compound complex. researchgate.net

This method allows for the rapid and reliable preparation of the radiopharmaceutical with high radiochemical purity. researchgate.net

Template Synthesis Approaches

Template synthesis in technetium chemistry refers to reactions where the technetium ion itself acts as a template, organizing and promoting the reaction between ligand components to form the final coordinated macrocyclic ligand around the metal center. While not the primary method for the routine preparation of this compound via kits, the principles of template synthesis are relevant to the broader understanding of technetium coordination chemistry. An example of technetium template synthesis is seen in the formation of some BATO (boronic acid adducts of technetium dioxime) complexes. unm.edu In these reactions, the technetium ion directs the condensation of individual ligand precursors to form the final complex.

Radiochemical Purity and Stability Assessment in Research Settings

The assessment of radiochemical purity (RCP) and stability is a critical step in the research and development of technetium-99m (⁹⁹ᵐTc) labeled compounds like furifosmin. nih.goviha.org.ir RCP is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. iha.org.irymaws.com Ensuring a high RCP is mandatory to guarantee the quality of the radiopharmaceutical and to avoid interferences in imaging results or unnecessary radiation doses from impurities. nih.govymaws.com The primary radiochemical impurities typically found in ⁹⁹ᵐTc-based radiopharmaceuticals are free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced hydrolyzed technetium (⁹⁹ᵐTcO₂). nih.govymaws.com

Research settings employ various analytical techniques to determine the RCP and evaluate the stability of the ⁹⁹ᵐTc-furifosmin complex under different conditions. The most common methods involve chromatographic techniques.

Chromatographic Methods for Purity Assessment

Thin-layer chromatography (TLC) is a widely used technique for evaluating the RCP of ⁹⁹ᵐTc-labeled compounds. nih.govresearchgate.netyoutube.com The standard method often involves using instant thin-layer chromatography strips impregnated with silica gel (ITLC-SG) as the stationary phase. researchgate.net For instance, a common system for the related compound ⁹⁹ᵐTc-tetrofosmin, which has similar chemical properties, uses a mixture of acetone and dichloromethane (35:65) as the mobile phase. researchgate.netresearchgate.net However, due to the cost of ITLC-SG and the noxious nature of the solvent, alternative methods have been explored in research. researchgate.net

Alternative methods that have been investigated include:

Alternative TLC Systems : Research has focused on finding different stationary and mobile phases that are more accessible and safer. nih.gov

Solid-Phase Extraction (SPE) : Cartridges like Sep-Pak C18 are used as an alternative to TLC. researchgate.netresearchgate.net This method provides a reliable separation of the lipophilic ⁹⁹ᵐTc complex from hydrophilic impurities. researchgate.net

Studies comparing these methods for similar compounds have shown consistent results, validating the use of alternative techniques for routine quality control in research. researchgate.net For example, one study on ⁹⁹ᵐTc-tetrofosmin showed comparable RCP values when measured by ITLC-SG, an alternative TLC-SG method, and Sep-Pak C18 cartridges. researchgate.net

Comparison of Radiochemical Purity (RCP) Measurement Methods for ⁹⁹ᵐTc-tetrofosmin
MethodStationary PhaseMobile PhaseReported Average RCP (%)Standard Deviation
Standard TLCITLC-SGAcetone/Dichloromethane96.17± 2.37
Alternative TLCTLC-SGNot Specified99.49± 0.78
Solid-Phase ExtractionSep-Pak C18Not Applicable98.51± 0.78

Stability Assessment

The stability of the ⁹⁹ᵐTc-furifosmin complex is evaluated over time and under various storage conditions to determine its shelf-life. researchgate.netub.ac.id Factors that can affect the stability and lead to a decrease in radiochemical purity include radiolysis, temperature, and the presence of oxidizing or reducing agents. youtube.comresearchgate.net

Research on the stability of similar ⁹⁹ᵐTc-diphosphine complexes has shown that the level of radioactivity can impact stability. researchgate.netub.ac.id While kits can be labeled with high amounts of ⁹⁹ᵐTc, there is a tendency for the radiochemical purity to decrease more rapidly with higher radioactivity over time. researchgate.netub.ac.id

Temperature is another critical factor. Stability studies on ⁹⁹ᵐTc-tetrofosmin demonstrated that the compound remains stable for extended periods at room temperature (up to 30 hours). researchgate.netub.ac.id However, at elevated temperatures, the stability decreases significantly. For example, at 40°C, the compound was stable for 6 hours, but at 50°C, the RCP dropped below 70% within just one hour. researchgate.netub.ac.id These findings underscore the importance of maintaining appropriate storage temperatures to ensure the quality of the radiopharmaceutical. researchgate.net

Radiochemical Stability of ⁹⁹ᵐTc-tetrofosmin at Different Temperatures
Storage Temperature (°C)Time (hours)Radiochemical Purity (%)
Room Temperature (~25°C)0>98
30>90
40°C1>95
6>90
50°C0.5~85
1<70

Molecular and Cellular Mechanisms of Tracer Uptake and Efflux

Biophysical Principles of Cationic Radiotracer Cellular Transport

The cellular uptake of lipophilic cationic radiotracers like Technetium furifosmin is primarily a passive process, driven by the electrochemical gradients across the plasma and mitochondrial membranes. As a positively charged molecule, its accumulation within cells is significantly influenced by the negative transmembrane potentials. The lipophilic nature of furifosmin facilitates its diffusion across the lipid bilayer of the cell membrane.

The initial influx of the tracer into the cell is largely dependent on the plasma membrane potential. Once inside the cytoplasm, the highly negative mitochondrial membrane potential acts as a strong driving force, leading to the sequestration of the tracer within the mitochondria. This process is not reliant on specific membrane transporters for initial entry but is rather a consequence of the molecule's physicochemical properties and the cell's bioenergetic state. The magnitude of the negative membrane potentials, therefore, plays a critical role in the extent of tracer accumulation.

Interaction with Membrane Transporters: Focus on P-glycoprotein (Pgp) as a Substrate

A pivotal aspect of this compound's cellular kinetics is its interaction with the P-glycoprotein (Pgp) efflux pump. Pgp, a product of the multidrug resistance (MDR1) gene, is an ATP-dependent transporter that actively expels a wide range of xenobiotics, including many chemotherapeutic agents, from the cell. This function is a primary mechanism by which cancer cells develop multidrug resistance.

This compound has been identified as a substrate for Pgp. nih.govnih.govnih.gov This means that once inside a cell, particularly a cancer cell overexpressing Pgp, the tracer can be actively pumped out, leading to reduced intracellular accumulation. This property forms the basis for its use in the functional imaging of multidrug resistance in tumors. nih.gov

The status of Pgp expression in a cell line dramatically influences the accumulation of this compound. In vitro studies have consistently demonstrated significantly lower accumulation of the tracer in drug-resistant cell lines that overexpress Pgp compared to their drug-sensitive counterparts with low or no Pgp expression.

For instance, in a study utilizing the rat mammary carcinoma cell line MatB/WT (wild-type, drug-sensitive) and its doxorubicin-selected resistant variant MatB/AdrR, the accumulation of furifosmin in the resistant cells was markedly lower. nih.gov Similarly, research on the human breast cancer cell line MCF7-WT and its multidrug-resistant variants, MCF7-BC19 (MDR1 gene transfected) and MCF7-AdrR (doxorubicin-selected), revealed reduced accumulation in the resistant lines. nih.gov Another study using human drug-sensitive KB-3-1 epidermal carcinoma cells and MDR KB-8-5 cells also showed a significant difference in uptake, with the sensitive cells accumulating much higher levels of the tracer.

Differential Accumulation of this compound in Drug-Sensitive vs. Drug-Resistant Cell Lines
Cell Line (Sensitive)Cell Line (Resistant)Relative Accumulation in Resistant Cells (% of Sensitive)Reference
MatB/WTMatB/AdrRSignificantly lower nih.gov
MCF7-WTMCF7-BC1921% nih.gov
KB-3-1KB-8-5Significantly lower

The role of Pgp in the efflux of this compound is further substantiated by studies involving Pgp inhibitors. These modulators block the function of the Pgp pump, thereby preventing the efflux of its substrates and leading to their increased intracellular accumulation in resistant cells.

In the MatB/AdrR cell line, the addition of the Pgp modulator PSC833 resulted in a 2.4-fold increase in the plateau accumulation of furifosmin. nih.gov Notably, PSC833 had no significant effect on tracer accumulation in the Pgp-negative MatB/WT cells, highlighting the specificity of its action. nih.gov Similarly, in MCF7-BC19 cells, the accumulation deficit of furifosmin was completely reversed by the addition of Pgp inhibitors GG918 or PSC833. nih.gov

Effect of Pgp Inhibitors on this compound Accumulation in Resistant Cell Lines
Resistant Cell LinePgp InhibitorFold Increase in AccumulationReference
MatB/AdrRPSC833 (1 µM)2.4 nih.gov
MCF7-BC19GG918 (0.1 µM)Reversed to WT levels nih.gov
MCF7-BC19PSC833 (2 µM)Reversed to WT levels nih.gov

Intracellular Localization and Retention Mechanisms

Following its entry into the cell, the fate of this compound is determined by its interactions with subcellular organelles. The primary site of its localization and the mechanisms of its retention are crucial for its utility as an imaging agent.

As a lipophilic cation, this compound, much like other technetium-based myocardial perfusion agents such as sestamibi and tetrofosmin (B1683114), is sequestered within the mitochondria. openmedscience.comnih.gov The highly negative mitochondrial membrane potential, which is significantly more negative than the plasma membrane potential, serves as the primary driving force for this accumulation.

The retention of the tracer within the mitochondria is a key aspect of its imaging properties. This sequestration is dependent on the maintenance of the mitochondrial membrane potential, which in turn is a reflection of the metabolic activity and viability of the cell. In cells with compromised mitochondrial function, the membrane potential may be reduced, leading to decreased tracer retention. The binding of this compound within the mitochondria is a critical determinant of its intracellular half-life and, consequently, the quality of the images obtained in clinical settings. The prolonged retention allows for imaging at later time points after administration, providing a clearer signal-to-noise ratio.

Preclinical Pharmacokinetic and Biodistribution Studies

In Vitro Cellular Kinetic Analysis

In vitro studies using cell suspensions have been instrumental in characterizing the fundamental cellular transport and retention mechanisms of Technetium furifosmin.

Studies on rat mammary carcinoma cell lines have demonstrated differential accumulation of this compound. In the wild-type MatB/WT cells, the compound showed significant accumulation. In contrast, the doxorubicin-selected resistant variant, MatB/AdrR, exhibited much lower intracellular accumulation. nih.gov This difference is attributed to the expression of P-glycoprotein (Pgp), a membrane transporter responsible for multidrug resistance, in the MatB/AdrR cells. nih.gov

The addition of a Pgp-modulating agent, PSC833, at a concentration of 1 µM, did not affect the accumulation of furifosmin in MatB/WT cells. However, it led to a 2.4-fold increase in the plateau accumulation in the resistant MatB/AdrR cells, further supporting the role of Pgp in the efflux of this compound. nih.gov

Cell LineConditionRelative Accumulation
MatB/WTControlHigh
MatB/AdrRControlLow
MatB/AdrR+ 1 µM PSC8332.4-fold increase vs. Control

The efflux of this compound from cells is a critical determinant of its retention and imaging characteristics. The disparate accumulation observed between Pgp-expressing and non-expressing cells suggests a rapid efflux mechanism mediated by this transporter. While specific in vitro efflux half-times from cell suspensions are not extensively detailed in the available literature, the in vivo washout rates from tumors provide an indirect measure of these cellular efflux dynamics.

In Vivo Animal Model Biodistribution

Biodistribution studies in rodent models have been essential for understanding the organ uptake, clearance, and in vivo stability of this compound.

In vivo studies in rats bearing MatB/WT or MatB/AdrR tumors have shown that this compound rapidly accumulates in the tumors after intravenous administration. nih.gov However, the clearance profiles differ significantly between the two tumor types. The washout from the Pgp-expressing MatB/AdrR tumors was notably more rapid than from the MatB/WT tumors. nih.gov

At 30 minutes post-injection, the mean tumor-to-muscle ratio was significantly higher in the MatB/WT tumors (1.57) compared to the MatB/AdrR tumors (1.05), reflecting the lower retention in the resistant tumors. nih.gov

Tumor TypeTime Post-InjectionMean Tumor-to-Muscle Ratio
MatB/WT30 minutes1.57
MatB/AdrR30 minutes1.05

The retention of this compound in tumor tissues is directly related to the expression of multidrug resistance mechanisms. Dynamic imaging studies in rats demonstrated that the washout of the tracer from MatB/WT tumors occurred with a mean half-life (t½) of 78 minutes. nih.gov In contrast, the washout from the MatB/AdrR tumors was significantly faster, with a mean half-life of 46 minutes, consistent with the in vitro findings of Pgp-mediated efflux. nih.gov

Tumor TypeMean Washout Half-Life (t½)
MatB/WT78 minutes
MatB/AdrR46 minutes

Preclinical Applications in Disease Models

Assessment of Myocardial Uptake and Kinetics in Animal Models

While Technetium (99mTc) furifosmin was initially developed as a potential myocardial perfusion imaging agent, comprehensive preclinical data from animal models detailing its myocardial uptake, kinetics, perfusion-dependent accumulation, and utility in viability assessment are not extensively available in the reviewed scientific literature. Studies on other lipophilic cationic 99mTc complexes, such as sestamibi and tetrofosmin (B1683114), have been more widely published in this regard, detailing their mechanisms of myocardial cell uptake.

Evaluation of Perfusion-Dependent Accumulation in Animal Hearts

Specific studies evaluating the perfusion-dependent accumulation of Technetium furifosmin in animal heart models were not identified in the available literature.

Myocardial Viability Assessment in Animal Models of Ischemia

Detailed preclinical investigations using this compound for myocardial viability assessment in animal models of ischemia are not described in the reviewed sources. Experimental laboratory studies have more thoroughly characterized other technetium-99m labeled agents for their ability to remain in viable myocytes under conditions of myocardial stunning and hibernation. nih.gov

Cellular Ion Homeostasis and Mitochondrial Membrane Potential Dependence in Preclinical Studies

The uptake of lipophilic, cationic technetium complexes like this compound into myocardial cells is generally understood to be dependent on the negative transmembrane potentials of the plasma and inner mitochondrial membranes. nih.govnih.gov These agents passively diffuse into the cell and are sequestered within the mitochondria, driven by the highly negative mitochondrial membrane potential. nih.gov A reduction in this potential, as occurs during significant metabolic stress or cell death, would theoretically lead to decreased tracer accumulation. However, specific preclinical studies quantifying the dependence of this compound uptake on cellular ion homeostasis and mitochondrial membrane potential in myocardial models are not detailed in the available research.

Functional Imaging of Multidrug Resistance in Preclinical Tumor Models

This compound has been investigated as a functional imaging agent for identifying multidrug resistance (MDR) in tumors. nih.gov This application is based on the observation that, like other lipophilic 99mTc cations, furifosmin is a substrate for the P-glycoprotein (Pgp) membrane transporter, which is a key mechanism of MDR in cancer cells. nih.gov

Correlation of Tracer Kinetics with MDR Expression in Animal Xenografts

Preclinical studies in animal models have demonstrated a clear correlation between the kinetics of this compound and the expression of MDR transporters like P-glycoprotein. In dynamic imaging studies performed in rats bearing either a drug-sensitive wild-type tumor (MatB/WT) or its doxorubicin-selected resistant variant (MatB/AdrR), which overexpresses Pgp, significant differences in tracer washout were observed. nih.gov

The drug-sensitive MatB/WT tumors accumulated this compound rapidly, and the tracer washed out with a mean half-time of 78 minutes. nih.gov In contrast, the washout from the Pgp-expressing, drug-resistant MatB/AdrR tumors was significantly faster, with a mean half-time of 46 minutes. nih.gov This accelerated efflux from the resistant tumors is indicative of active transport of the imaging agent out of the cancer cells by the Pgp pump, establishing a direct link between the tracer's kinetic profile and the functional status of the MDR mechanism. nih.govsnmjournals.org

Tracer Washout Kinetics in Rat Mammary Carcinoma Xenografts

Tumor ModelMDR Status (Pgp Expression)Mean Washout Half-Time (t½)
MatB/WTSensitive (Low)78 ± 36 min
MatB/AdrRResistant (High)46 ± 17 min

Data Source: J Nucl Med, 1997. nih.govsnmjournals.org

Utility in Differentiating Drug-Sensitive vs. Drug-Resistant Tumors in Animal Models

The differential kinetics of this compound in sensitive versus resistant tumors provide a basis for its use in non-invasively distinguishing between these phenotypes in animal models. The faster clearance from resistant tumors results in lower tracer retention compared to sensitive tumors over time. nih.govsnmjournals.org

In studies with rat xenografts, this difference was quantifiable by measuring tumor-to-muscle (T/M) ratios at 30 minutes post-injection. The mean T/M ratio was significantly higher in the drug-sensitive MatB/WT tumors (1.57) compared to the drug-resistant MatB/AdrR tumors (1.05). nih.gov This finding suggests that static imaging at a specific time point after tracer administration can effectively differentiate tumors based on their MDR status. nih.govsnmjournals.org While initial uptake at 1-minute post-injection, which reflects perfusion, did not differ between the two tumor types, the subsequent divergence in retention highlights the utility of this compound for functional MDR imaging. snmjournals.org

Tumor-to-Muscle Ratios in Rat Xenograft Models (30 min post-injection)

Tumor ModelMDR StatusMean Tumor-to-Muscle Ratio
MatB/WTSensitive1.57
MatB/AdrRResistant1.05

Data Source: J Nucl Med, 1997. nih.gov

Comparative Preclinical Evaluations

Comparison with Other Technetium-99m Radiopharmaceuticals

The development of Tc-99m furifosmin occurred in the context of other established Tc-99m based myocardial perfusion agents, such as Tc-99m sestamibi and Tc-99m tetrofosmin (B1683114). Preclinical studies were crucial in delineating the similarities and differences in their biological behavior.

In vitro studies using various cell lines have been instrumental in comparing the fundamental cellular transport mechanisms of Tc-99m furifosmin with its counterparts. Research involving human breast cancer cell lines (MCF7-WT) and their multidrug-resistant (MDR) variants has provided insight into how these tracers interact with cellular efflux pumps like P-glycoprotein (Pgp).

A direct in vitro comparison demonstrated that the accumulation levels of the three tracers in wild-type cells followed a distinct order, with sestamibi showing the highest uptake, followed by tetrofosmin, and then furifosmin. nih.gov In MDR cell lines that overexpress Pgp, the accumulation of both sestamibi and furifosmin was significantly reduced, indicating that they are substrates for this efflux transporter. nih.gov

Similarly, in studies using rat mammary carcinoma cells (MatB/WT) and their doxorubicin-selected resistant variant (MatB/AdrR), the accumulation of furifosmin was markedly lower in the resistant cells compared to the wild-type cells. The rank order of absolute accumulation in the wild-type cells was determined to be sestamibi > tetrofosmin > furifosmin.

Comparative In Vitro Cellular Accumulation of Tc-99m Tracers
TracerRelative Accumulation Rank (Wild-Type Cells)Interaction with P-glycoprotein (Pgp)
Technetium (99mTc) Sestamibi1 (Highest)Substrate
Technetium (99mTc) Tetrofosmin2 (Intermediate)Substrate
Technetium (99mTc) Furifosmin3 (Lowest)Substrate

Preclinical evaluations in animal models have been critical for comparing the whole-body distribution (biodistribution) and imaging characteristics of Tc-99m furifosmin against other Tc-99m agents. These studies provide insights into myocardial uptake, retention, and clearance from non-target organs like the liver and lungs, which are key determinants of image quality.

In a porcine model, the myocardial retention of Tc-99m furifosmin (referred to as Q12) was directly compared with that of sestamibi and tetrofosmin. The results indicated that Tc-99m sestamibi exhibited more favorable retention characteristics as a flow tracer than either Tc-99m tetrofosmin or Tc-99m furifosmin.

Studies in rats bearing mammary carcinoma tumors further highlighted differences in in vivo kinetics. While both sensitive (MatB/WT) and multidrug-resistant (MatB/AdrR) tumors could be visualized immediately after injection with furifosmin, the radioactivity washed out more rapidly from the resistant tumors. The washout half-time from the sensitive tumors was 78 minutes for furifosmin, which was faster than that observed for sestamibi in the same model. However, the tumor-to-muscle ratios at 30 minutes post-injection were very similar for both furifosmin and sestamibi.

Comparative In Vivo Performance in a Rat Tumor Model
ParameterTechnetium (99mTc) FurifosminTechnetium (99mTc) Sestamibi
Washout Half-Time (Sensitive Tumor)78 minSlower than Furifosmin
Washout Half-Time (Resistant Tumor)46 minComparable to Furifosmin
Tumor-to-Muscle Ratio (30 min)1.57Similar to Furifosmin

Comparative Analysis with Non-Technetium Tracers in Preclinical Settings (e.g., Thallium-201)

Thallium-201 (Tl-201) has long been a standard for myocardial perfusion imaging. Therefore, a significant component of the preclinical assessment of Tc-99m furifosmin involved direct comparisons with this established tracer in animal models. These studies aimed to determine if the favorable physical properties of Tc-99m (higher photon energy, shorter half-life) translated into superior or equivalent imaging performance.

A key area of investigation was the relationship between tracer uptake and myocardial blood flow (MBF), particularly under conditions of stress-induced high flow (hyperemia). In a canine model of myocardial ischemia with pharmacologically induced vasodilation, the myocardial flow kinetics of Tc-99m furifosmin (Q12) were compared directly with Tl-201. nih.gov The study found a significant linear correlation between normalized myocardial activity and normalized MBF for both tracers. nih.gov However, Tl-201 demonstrated a more ideal relationship, with a steeper slope and lower intercept, suggesting a higher sensitivity in distinguishing between ischemic and normal myocardium compared to the Tc-99m agents tested, including furifosmin. nih.gov

Myocardial Tracer Uptake vs. Blood Flow in a Canine Model nih.gov
TracerSlope of Uptake vs. FlowIntercept of Uptake vs. Flow
Thallium-2010.830.07
Technetium (99mTc) Furifosmin (Q12)0.630.39
Technetium (99mTc) Sestamibi0.620.34
Technetium (99mTc) Tetrofosmin0.680.32

Another preclinical study in a canine model examined the effect of a histological staining procedure (triphenyl tetrazolium chloride perfusion) on myocardial tracer activity. While the procedure significantly reduced the whole-heart retention for both tracers, Tl-201 was found to be more affected than Tc-99m furifosmin. nih.gov Despite this, the study concluded that the staining procedure did not significantly alter the comparative regional measurements for either tracer. nih.gov

Advanced Preclinical Imaging Methodologies and Quantitative Analysis

Single Photon Emission Computed Tomography (SPECT) Imaging Modalities in Animal Research (e.g., FASTSPECT)

Single Photon Emission Computed Tomography (SPECT) is a cornerstone of preclinical radionuclide imaging, enabling the three-dimensional visualization of radiotracer distribution in small laboratory animals like mice and rats. nih.govwikipedia.org Unlike clinical SPECT systems which have a resolution of around 10 mm, dedicated preclinical systems have been developed to achieve sub-millimeter resolution, which is crucial for small animal studies. nih.gov These systems are vital for non-invasive, longitudinal studies in various fields including oncology, cardiology, and pharmacology. wikipedia.orgsnmjournals.org SPECT imaging requires the administration of molecules labeled with gamma-emitting radioisotopes, such as Technetium-99m (99mTc), which is commonly used for labeling a variety of tracers. wikipedia.org

Among the advanced preclinical SPECT systems is FASTSPECT II, a stationary small-animal imager designed for high-resolution and dynamic imaging. arizona.edu This system utilizes 16 modular scintillation cameras and listmode data-acquisition electronics. arizona.edu The listmode acquisition is particularly advantageous as it records the time of each detected gamma-ray event with high precision, allowing for the reconstruction of images into any desired time frames to study the temporal kinetics of a tracer. arizona.edu The design of FASTSPECT II, with exchangeable aperture assemblies, allows for flexibility in magnification, pinhole size, and field of view. arizona.edu While publications specifically detailing the use of FASTSPECT with Technetium furifosmin are not prevalent, the system's demonstrated capabilities with other 99mTc-labeled tracers, such as 99mTc-Glucarate for kidney imaging and 99mTc-MDP for skeletal imaging, illustrate its suitability for high-resolution, dynamic studies of 99mTc-based agents. nih.govarizona.edu The ability of modern preclinical SPECT systems to perform fast dynamic imaging with time frames of less than 15 seconds makes them well-suited for capturing the rapid uptake and distribution phases of radiopharmaceuticals like this compound. wikipedia.org

Quantitative Analysis of Time-Activity Curves and Washout Rates from Animal Studies

The quantitative analysis of SPECT data is critical for understanding the pharmacokinetics of this compound in preclinical models. This is achieved by generating time-activity curves (TACs), which plot the concentration of radioactivity within a specific region of interest over time. nih.gov Dynamic SPECT acquisitions allow for the creation of these curves, providing insights into the uptake and clearance rates of the tracer in different tissues. arizona.edu

Studies in animal models have characterized the kinetic profile of this compound. In a study using retrogradely-perfused guinea pig hearts, the myocellular kinetics of 99mTc-furifosmin were described by a triexponential time-activity curve. nih.gov When compared to other 99mTc-labeled myocardial perfusion agents, the relative retention of furifosmin was lower than that of 99mTc-sestamibi and 99mTc-tetrofosmin. nih.gov The latest-phase elimination half-life was found to be longer for 99mTc-furifosmin than for the other compared tracers. nih.gov

In oncological research, dynamic imaging has been used to assess furifosmin kinetics in tumors. A study in rats with implanted mammary carcinoma cell lines demonstrated differential washout rates between multidrug-resistant (MDR) and non-resistant tumors. The washout from MDR tumors was significantly faster, a key finding for the functional imaging of multidrug resistance. nih.gov

Washout Kinetics of this compound in Rat Mammary Carcinoma Models
Tumor Cell LineMean Washout Half-Life (t½)Tumor-to-Muscle Ratio (at 30 min)
MatB/WT (Wild-Type)78 min1.57
MatB/AdrR (Doxorubicin-Resistant)46 min1.05

This quantitative data highlights the potential of this compound for dynamic studies that can differentiate tissue function based on tracer kinetics.

Methodological Considerations for Image Quality and Interpretation in Preclinical Models

Achieving high-quality and quantitatively accurate images in preclinical SPECT is paramount for correct interpretation. Several methodological factors must be carefully controlled. The choice of acquisition and reconstruction parameters significantly impacts the final image. nih.govnih.gov For 99mTc SPECT imaging, factors such as the number of angular views (projections), image matrix size, and acquisition time per projection influence image quality. nih.govplos.org For instance, using a number of views that is at least equal to the projection image matrix size (e.g., 128 views for a 128x128 matrix) is recommended to avoid star artifacts in the reconstructed image. nih.gov

Image reconstruction algorithms, such as ordered subset expectation maximization (OSEM), require optimization of the number of iterations and subsets. nih.gov Increasing the number of iterations can improve contrast recovery but may also increase image noise. d-nb.info Therefore, a balance must be struck, often complemented by the application of post-reconstruction filters (e.g., Gaussian filters) to suppress noise and mitigate artifacts. nih.gov

Furthermore, physical factors like photon attenuation and scatter can degrade image quality and quantitative accuracy. snmjournals.org In rodent-sized objects, scatter from 99mTc may contribute less than 10% of total counts, but its correction is still a consideration for precise quantification. snmjournals.org The use of phantoms, such as the Jaszczak or NEMA phantoms, is essential for quality control and for optimizing imaging protocols before animal studies are conducted. nih.govnih.gov These phantoms help in evaluating parameters like image contrast, signal-to-noise ratio, and quantitative accuracy for a given set of acquisition and reconstruction settings. nih.govd-nb.info Ensuring the reliability, reproducibility, and repeatability of these imaging procedures is crucial, as higher variability necessitates the use of more animals to achieve statistically significant results.

Challenges and Future Directions in Technetium Furifosmin Research

Synthesis and Evaluation of Rhenium Analogues for Theranostic Applications

The concept of theranostics, which integrates diagnostic imaging and therapy, represents a significant advancement in personalized medicine. In this paradigm, a diagnostic radionuclide is paired with a therapeutic radionuclide, ideally with similar chemical properties to ensure comparable biological behavior. The chemical similarities between technetium (Tc) and rhenium (Re) make them an ideal "theranostic pair". cancermodels.org Technetium-99m (99mTc), with its favorable imaging characteristics, is well-suited for single-photon emission computed tomography (SPECT), while rhenium-188 (B1203562) (188Re), a beta-emitter, can be used for targeted radiotherapy. cancermodels.org

The development of rhenium analogues of technetium furifosmin is being explored for the potential radiotherapy of multidrug-resistant tumors. nih.gov The rationale is that 99mTc-furifosmin can first be used to image and identify tumors that express multidrug resistance proteins, such as P-glycoprotein (Pgp), for which it is a substrate. Subsequently, a chemically analogous 188Re-furifosmin could be administered to deliver a targeted therapeutic radiation dose to these resistant tumors.

The synthesis of these rhenium analogues involves leveraging the well-established coordination chemistry of both elements. nih.gov Research has focused on creating stable rhenium(III) complexes with Schiff base ligands similar to that in this compound. nih.gov These complexes are of the form trans-[ReIII(PR3)2(N2O2-Schiff base)]+. nih.gov The synthesis process typically involves the reaction of a tetradentate Schiff base ligand with a rhenium(V) starting material, followed by reduction with tertiary phosphines to yield the desired rhenium(III) product. nih.gov

Preclinical evaluation of these rhenium analogues is crucial to confirm that their biological behavior mirrors that of their technetium counterparts. Key parameters that are assessed include their water solubility, stability in aqueous solutions, and electrochemical properties. nih.gov Cyclic voltammetry studies have been employed to compare the redox properties of the technetium and rhenium analogues, providing insights into their potential in vivo stability. nih.gov

PropertyTechnetium(III) AnalogueRhenium(III) AnaloguesReference
General Structuretrans-[Tc(PEt3)2(tmf2en)]PF6trans-[Re(PR3)2(tmf2en)]+ nih.gov
Water SolubilityNot explicitly statedWater-soluble nih.gov
Aqueous StabilityNot explicitly statedStable in aqueous solution nih.gov
Redox Couple (MIII/MII)~200 mV less negative than Re analogues-0.65 to -0.8 V nih.gov
Redox Couple (MIII/MIV)Irreversible processReversible process at ~0.8-0.9 V nih.gov

Interactive Data Table: Comparison of Technetium and Rhenium Analogues of Furifosmin

Elucidation of Specific Ligand-Target Interactions Beyond Pgp in Preclinical Contexts

The primary mechanism by which this compound is recognized in the context of cancer imaging is its interaction with P-glycoprotein (Pgp), a key transporter involved in multidrug resistance (MDR). nih.gov This interaction allows for the functional imaging of MDR in tumors. nih.gov However, a comprehensive understanding of the full spectrum of its biological interactions at the molecular level remains an area of active investigation. Future research aims to elucidate specific ligand-target interactions beyond Pgp in preclinical settings.

While Pgp is a major determinant of furifosmin uptake and retention in resistant tumor cells, other transporters and cellular components may also play a role. For instance, other members of the ATP-binding cassette (ABC) transporter superfamily, such as multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP), are also implicated in MDR. nih.govmdpi.com Studies on similar lipophilic cationic radiotracers like 99mTc-sestamibi and 99mTc-tetrofosmin have shown that they can be substrates for both Pgp and MRP. amegroups.org Whether this compound interacts with these other transporters is a critical question that needs to be addressed through further preclinical studies.

Development of Novel Preclinical Model Systems for Investigating Tracer Behavior

The translation of radiopharmaceuticals from the laboratory to the clinic is heavily reliant on the use of appropriate preclinical models that can accurately predict their behavior in humans. Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex microenvironment of a tumor. xentech.eu Consequently, there is a growing need for the development and application of more sophisticated preclinical model systems to investigate the behavior of tracers like this compound.

Three-dimensional (3D) tumor models, such as tumor spheroids and organoids, offer a more physiologically relevant in vitro environment. xentech.eunih.gov These models can better mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. xentech.eu The use of 3D tumor models could provide more accurate insights into the penetration and distribution of this compound within a tumor mass, as well as its interaction with different cell populations.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important in preclinical cancer research. nih.govnih.gov PDX models have been shown to retain the principal histological and genetic characteristics of the original tumor, making them a valuable tool for evaluating the efficacy of anticancer drugs and, by extension, the performance of imaging agents. nih.gov Establishing PDX models of various tumor types could facilitate a more realistic assessment of this compound's ability to identify multidrug resistance in a setting that closely mirrors the clinical scenario.

Furthermore, the application of microfluidic devices, or "tumor-on-a-chip" technology, presents an exciting opportunity for studying radiotracer kinetics in a highly controlled microenvironment. nih.govnih.gov These systems can be used to investigate the dynamic uptake and efflux of this compound in cancer cells under various physiological conditions, providing quantitative data that can inform pharmacokinetic modeling. nih.govnih.gov

Addressing Radiopharmaceutical Development Hurdles in Academic Research (e.g., Liver Clearance, First-Pass Extraction Fraction)

The development of new radiopharmaceuticals in an academic research setting is often faced with significant hurdles, including challenges related to the pharmacokinetic properties of the tracer. For lipophilic cationic compounds like this compound, liver clearance and first-pass extraction fraction are critical parameters that can influence image quality and dosimetry.

High uptake and slow clearance of a radiotracer from the liver can interfere with the visualization of adjacent structures, such as the heart or abdominal tumors. nih.gov The lipophilicity of a 99mTc-labeled peptide has been shown to correlate with increased liver uptake and intestinal excretion. nih.gov Strategies to mitigate this issue are an important area of research. One approach is the incorporation of ether functional groups into the ligand structure, which has been shown to reduce liver uptake of cationic 99mTc radiotracers. nih.gov

The first-pass extraction fraction, which is the fraction of a drug that is removed from the blood during its first passage through an organ like the liver or heart, is another key consideration. For myocardial perfusion imaging, a high first-pass extraction by the heart is desirable. However, significant first-pass extraction by the liver can reduce the bioavailability of the tracer for uptake in the target organ. Quantifying the first-pass extraction of this compound in various organs is essential for understanding its in vivo behavior and for optimizing imaging protocols.

Overcoming these challenges requires a multidisciplinary approach, combining expertise in radiochemistry, pharmacology, and nuclear medicine. Academic research plays a crucial role in developing novel strategies to improve the pharmacokinetic profiles of radiopharmaceuticals, such as by modifying the ligand structure to enhance clearance from non-target organs while maintaining or improving uptake in the target tissue.

Fundamental Research in Technetium Chemistry Driving Future Radiopharmaceutical Innovation

The continued innovation in the field of 99mTc radiopharmaceuticals is fundamentally linked to advancements in our understanding of technetium's coordination chemistry. nih.govnih.gov The versatility of technetium, with its multiple oxidation states, allows for the formation of a wide variety of complexes with diverse chemical and biological properties. nih.gov A deep knowledge of inorganic chemistry is essential for designing and synthesizing new technetium-based imaging agents with improved targeting and pharmacokinetic profiles. nih.gov

One of the key areas of fundamental research is the development of novel chelating systems that can stably bind technetium and be readily conjugated to targeting biomolecules, such as peptides, antibodies, or small molecules. nih.gov The "bifunctional chelate approach" has been widely used, where a ligand is designed to have one part that strongly chelates the technetium metal and another part that can be attached to a biologically active molecule. nih.gov

Despite the long history of technetium chemistry, there is still much to be explored. For instance, research into new technetium cores and ligand systems can lead to the development of next-generation radiopharmaceuticals with enhanced in vivo stability, tailored lipophilicity, and improved target-to-background ratios. nih.gov The "metal fragment approach" is a modern concept in which a stable 99mTc-metal fragment is pre-formed and then attached to a targeting vector. nih.gov

However, there has been a noticeable decline in fundamental research in pure technetium chemistry in recent years. nih.gov This trend could potentially stifle the development of new and innovative 99mTc-based imaging agents. nih.gov It is therefore crucial to continue to support and encourage fundamental research in this area to ensure a steady pipeline of novel radiopharmaceuticals for the future. The parallel increase in research activities with rhenium for therapeutic applications also presents a unique opportunity for the development of new theranostic pairs, further highlighting the importance of a strong foundation in the chemistry of both of these elements. nih.gov

Q & A

Q. What are the standard protocols for synthesizing and characterizing Technetium Furifosmin in preclinical studies?

Methodological Answer: Synthesis typically involves ligand exchange reactions using stannous chloride as a reducing agent. Characterization requires radiochemical purity assessment via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with gamma detection. Purity thresholds (>95%) must be validated using quality control parameters outlined in radiopharmaceutical guidelines. Experimental details should be thoroughly documented to ensure reproducibility, including reaction times, temperature, and solvent systems .

Q. How can researchers ensure reproducibility in this compound biodistribution studies across different models?

Methodological Answer: Standardize animal models (e.g., species, age, and health status), administration routes (intravenous vs. intraperitoneal), and imaging protocols (SPECT/CT acquisition parameters). Include control groups to account for nonspecific binding and validate results using histopathological correlation. Data should be reported with statistical measures (e.g., mean ± SD) and archived in repositories adhering to FAIR principles .

Q. What are the critical parameters for designing in vitro assays to evaluate this compound’s cellular uptake mechanisms?

Methodological Answer: Optimize incubation times, cell viability assays (e.g., MTT), and blocking studies with competitive ligands (e.g., excess furifosmin). Use gamma counters for quantification and confocal microscopy for subcellular localization. Include negative controls (e.g., cells without target receptors) and validate findings with siRNA knockdown or receptor overexpression models .

Advanced Research Questions

Q. How can conflicting data on this compound’s myocardial uptake efficiency be resolved?

Methodological Answer: Conduct a meta-analysis of published studies to identify variables such as differences in radiolabeling efficiency, ischemia models, or imaging timing. Perform head-to-head comparative studies using standardized protocols and advanced kinetic modeling (e.g., compartmental analysis) to isolate confounding factors. Publish raw datasets to facilitate collaborative reanalysis .

Q. What strategies improve the target-to-background ratio of this compound in tumor imaging?

Methodological Answer: Explore ligand modifications (e.g., PEGylation to enhance pharmacokinetics) or dual-targeting approaches. Employ pretargeting strategies with bispecific antibodies or optimize dosing schedules to reduce nonspecific retention. Validate improvements using quantitative autoradiography and correlation with immunohistochemistry .

Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound-based diagnostics?

Methodological Answer: Re-evaluate translational relevance by comparing preclinical models (e.g., xenograft vs. patient-derived tumors) and pharmacokinetic scaling. Incorporate human tissue microarrays in preclinical validation and use adaptive clinical trial designs with biomarker-driven patient stratification. Publish negative results to inform future study designs .

Data Management and Reporting

Q. What are the best practices for archiving and sharing raw data from this compound studies?

Q. How can researchers leverage computational tools to predict this compound’s binding affinity for novel targets?

Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with existing SAR libraries to identify structural motifs influencing binding .

Ethical and Regulatory Considerations

Q. What frameworks ensure ethical compliance in this compound research involving human subjects?

Methodological Answer: Adhere to ICH-GCP guidelines for clinical trials, including informed consent, radiation dose justification, and adverse event reporting. Establish data safety monitoring boards (DSMBs) for interim analyses and consult institutional review boards (IRBs) for preclinical-to-clinical bridging studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.